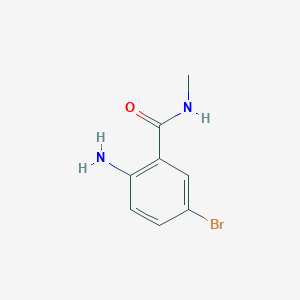

2-Amino-5-bromo-N-methylbenzamide

Descripción

Propiedades

IUPAC Name |

2-amino-5-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOIOLDALWLHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679535 | |

| Record name | 2-Amino-5-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257996-85-2 | |

| Record name | 2-Amino-5-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

2-Amino-5-bromo-N-methylbenzamide has been investigated as a potential pharmaceutical agent due to its structural properties that allow for modifications leading to enhanced biological activity. Its derivatives have shown promise in targeting specific diseases, particularly in oncology and parasitology. For instance, modifications of similar compounds have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing the potential for this compound in developing anti-parasitic drugs .

Mechanism of Action:

The compound's mechanism typically involves interaction with biological targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity, thereby influencing various signaling pathways critical for tumor growth and survival .

Biological Research

Enzyme Inhibition Studies:

Research has indicated that this compound can act as an enzyme inhibitor, which is crucial for understanding its potential therapeutic applications. Studies on similar compounds have highlighted their ability to inhibit farnesyltransferase (PFT), an enzyme implicated in cancer progression. This suggests that this compound could be explored for its inhibitory effects on similar enzymatic pathways .

Antimicrobial Properties:

The compound is also being studied for its antimicrobial properties, with preliminary findings suggesting it may exhibit activity against various pathogens. This opens avenues for further research into its use as an antimicrobial agent in clinical settings.

Industrial Applications

Synthesis of Specialty Chemicals:

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in producing specialty chemicals used in dyes, agrochemicals, and other industrial products .

Environmental Impact:

The synthesis processes involving this compound are often designed to minimize environmental impact. Techniques that yield high purity and reduce waste are crucial for sustainable production practices in the chemical industry .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Amino-4-bromo-N-methylbenzamide | Similar structure; different bromine position | Antimicrobial and anticancer research |

| 2-Amino-5-fluoro-N-methylbenzamide | Fluorine instead of bromine | Potential drug development |

| N-Methylbenzamide | Lacks amino and bromine groups | Less reactive; limited applications |

This table highlights the unique positioning of this compound compared to related compounds, emphasizing its distinct properties that contribute to its specific applications.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- Anti-Cancer Activity: Research has shown that modifications of benzamide derivatives can lead to significant anti-cancer activity by inhibiting key enzymes involved in tumor growth .

- Chagas Disease Treatment: A study demonstrated that structural modifications of similar compounds resulted in potent activity against T. cruzi, suggesting that this compound could be a candidate for further investigation in treating parasitic infections .

- Synthesis Efficiency: Innovative synthetic methods have been developed to produce this compound efficiently while maintaining high purity levels, which is essential for both research and industrial applications .

Mecanismo De Acción

The mechanism by which 2-Amino-5-bromo-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

2-Amino-5-bromo-N-methylbenzamide (Target Compound)

- Molecular Formula : C₈H₉BrN₂O

- Key Features: Bromine (electron-withdrawing), methylamide, amino group.

- Applications: Intermediate in synthesizing bioactive heterocycles (e.g., quinazolinones) .

5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide

- Molecular Formula : C₁₄H₁₅BrN₂O₃S

- Key Features : Sulfonamide backbone, methoxy group, bromine.

- Comparison : Replacing benzamide with sulfonamide increases acidity (sulfonamide pKa ~10 vs. benzamide pKa ~15) and enhances solubility in polar solvents .

2-(Aminomethyl)-5-fluoro-N-methylbenzamide Hydrochloride

Physicochemical Properties

- Key Observations: Bromine increases molecular weight and lipophilicity compared to fluorine .

Actividad Biológica

2-Amino-5-bromo-N-methylbenzamide is an organic compound with the molecular formula C₈H₉BrN₂O. It features a bromine atom at the 5-position and an amino group at the 2-position of the benzamide core, which imparts unique chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural properties that may influence various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other compounds in its class. However, detailed mechanisms remain under investigation, with no definitive action pathway documented yet.

Pharmacological Properties

Research indicates that this compound could serve as a lead compound for drug development, particularly in targeting diseases influenced by enzyme activity. Its bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis and medicinal applications.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-chloro-N-methylbenzamide | Chlorine instead of bromine at the 5-position | May exhibit different biological activities due to chlorine's electronegativity. |

| 2-Amino-5-cyano-N,N-dimethylbenzamide | Cyano group instead of bromo | Potentially more polar; could influence solubility and bioavailability. |

| 2-Amino-N-methylbenzoic acid | Lacks bromine; only has carboxylic acid function | Different reactivity profile; primarily used in syntheses rather than as a drug candidate. |

| 5-Bromo-2-(methylamino)benzamide | Contains a methylamino group | Altered solubility and interaction profiles compared to N-methyl derivatives. |

This table highlights how variations in structure can significantly affect the biological properties and potential applications of these compounds.

Anti-Parasitic Activity

A notable study investigated a related compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that modifications to the compound's structure could enhance its selectivity and potency against T. cruzi while reducing off-target effects associated with other treatments like tipifarnib. Although this study did not focus directly on this compound, it underscores the importance of structural modifications in enhancing biological activity .

Cytotoxicity Evaluation

Another study evaluated the cytotoxicity of various benzamide derivatives, including those with similar structures to this compound. The findings suggested that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications in oncology .

Métodos De Preparación

Stepwise Preparation Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Starting Materials : 2-amino-N-methylbenzamide (or 2-amino-N,3-dimethylbenzamide analog) and hydrobromic acid solution | Mass ratio: 1:(1–3) hydrobromic acid solution (35–45% concentration) |

| 2 | Solvent System : Use tetrahydrofuran (THF) and dilute sulfuric acid | Volume ratio: THF 5–10 mL/g of amide; sulfuric acid 8–14 mL/g (10–20% concentration) |

| 3 | Electrolytic Bromination : In a diaphragm electrolytic cell with platinum electrodes, bromination occurs under weak alkaline conditions | Mild reaction temperature; avoids liquid bromine; reaction time shortened |

| 4 | Neutralization and Isolation : Anhydrous sodium carbonate added to adjust pH to 8–9 | Distillation to remove solids; cooling and suction filtration; washing with water until pale yellow filtrate |

| 5 | Product : Obtained this compound with yield ~97.12% and purity >95% | Mild conditions, low energy consumption, suitable for industrial scale |

Advantages of This Method

- Avoids corrosive liquid bromine, reducing equipment corrosion and environmental pollution.

- High product yield and purity.

- Mild reaction conditions and short reaction time.

- Suitable for industrial production due to scalability and safety.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related compounds such as 2-amino-3,5-dichloro-N-methylbenzamide have been synthesized using chlorination and amide formation methods that may be adapted for bromination. These methods involve:

- Reaction of substituted anilines or benzamides with halogenating agents.

- Use of solvents such as methanol, ethanol, or ethyl acetate.

- Control of reaction pH and temperature.

- Purification by filtration and washing.

These approaches emphasize the importance of controlled halogenation and amide functional group stability.

Comparative Data Table of Bromination Methods

Research Findings and Practical Considerations

- The electrolytic bromination method significantly reduces reaction time and environmental impact compared to classical bromination with liquid bromine.

- The choice of solvent system (THF and dilute sulfuric acid) facilitates the bromination while maintaining the stability of the amide group.

- Neutralization step with anhydrous sodium carbonate is critical to prevent product decomposition and facilitate isolation.

- The method's scalability and safety profile make it attractive for commercial synthesis.

Q & A

Q. Key Data :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C | 85–90% | |

| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C | 70–75% |

Basic: How is this compound characterized in research settings?

Answer:

Standard characterization methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (MS) : For molecular ion peaks (e.g., m/z 249.49 for C₈H₉BrN₂O) .

- Elemental analysis : To validate purity (>95% C, H, N content) .

Advanced: How can researchers optimize reaction yields for halogen substitution in this compound?

Answer:

Yield optimization requires systematic variation of:

- Temperature : Higher temperatures (e.g., 150°C) enhance reactivity of less labile groups like chlorine .

- Catalysts : CuI or Pd-based catalysts improve substitution efficiency in bromine/chlorine exchange .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in NAS reactions .

Case Study : Replacing bromine with azide (NaN₃/DMF at 80°C) achieved 85–90% yield due to favorable steric and electronic effects .

Advanced: How do electronic effects influence the reactivity of substituents in this compound?

Answer:

The electron-withdrawing bromine and methylamide groups direct electrophilic attacks to specific ring positions:

- Meta-directing effects : Bromine deactivates the ring, favoring substitutions at the 3-position relative to the amino group .

- Hammett analysis : σ values predict reactivity trends; bromine (σ₊ = 0.23) slows electrophilic substitution compared to chlorine (σ₊ = 0.47) .

Computational Insight : Density-functional theory (DFT) can model charge distribution to predict sites for functionalization .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

It serves as:

- Pharmaceutical intermediate : For synthesizing kinase inhibitors or antimicrobial agents via coupling reactions .

- Biological probe : Studying enzyme inhibition (e.g., acetylcholinesterase) due to halogen-π interactions with active sites .

Advanced: How can researchers resolve contradictions in reaction data (e.g., inconsistent yields)?

Answer:

Contradictions often arise from:

- Steric hindrance : Bulky substituents reduce yields in coupling reactions (e.g., 70% for methoxy vs. 85% for azide) .

- Impurity profiles : Byproducts from incomplete substitution (e.g., residual chlorine) require HPLC or GC-MS analysis .

Q. Methodology :

Repeat reactions with controlled O₂/moisture levels.

Use design of experiments (DoE) to isolate variables (e.g., temperature vs. solvent) .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

- Ethyl acetate/hexane mixtures : Ideal for high-purity crystals (melting point 164–166°C) .

- Methanol/water : For polar derivatives, achieving >90% recovery .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations : Assess transition-state energies for substitution pathways (e.g., B3LYP/6-31G* basis sets) .

- Retrosynthesis software : AI tools like Pistachio or Reaxys propose feasible routes using halogen displacement logic .

Example : DFT predicted bromine’s lower activation energy for substitution vs. chlorine, aligning with experimental yields .

Basic: How stable is this compound under storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation .

- Moisture control : Use desiccants to avoid hydrolysis of the amide bond .

Advanced: What strategies validate the compound’s biological activity mechanisms?

Answer:

- SAR studies : Modify substituents (e.g., replacing Br with Cl) to assess activity changes in enzyme assays .

- Molecular docking : Simulate binding modes with target proteins (e.g., COX-2) using AutoDock Vina .

Data Example : Replacing Br with methoxy in a related benzamide increased IC₅₀ from 12 μM to 45 μM, highlighting halogen importance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.